molecular formula C6H6N4S B7722819 6-Methylmercaptopurine CAS No. 133762-85-3

6-Methylmercaptopurine

Cat. No.: B7722819
CAS No.: 133762-85-3
M. Wt: 166.21 g/mol
InChI Key: UIJIQXGRFSPYQW-UHFFFAOYSA-N
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Description

6-Methylmercaptopurine is a derivative of mercaptopurine, a purine analog used primarily in the treatment of certain types of leukemia. It is formed through the methylation of mercaptopurine, which is catalyzed by the enzyme thiopurine S-methyltransferase. This compound is significant in the context of pharmacology and biochemistry due to its role in drug metabolism and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylmercaptopurine is synthesized from mercaptopurine through a methylation reaction. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of mercaptopurine to this compound while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Methylmercaptopurine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to mercaptopurine under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Mercaptopurine.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

6-Methylmercaptopurine has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of purine derivatives.

    Biology: It serves as a tool to investigate the metabolic pathways of thiopurines.

    Medicine: It is explored for its potential therapeutic effects in treating leukemia and other cancers.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

6-Methylmercaptopurine exerts its effects by interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This metabolite inhibits several key enzymes involved in purine metabolism, ultimately leading to the disruption of DNA and RNA synthesis. The molecular targets include enzymes such as glutamine-5-phosphoribosylpyrophosphate amidotransferase and adenylosuccinate synthetase.

Comparison with Similar Compounds

    Mercaptopurine: The parent compound, used in the treatment of leukemia.

    Thioguanine: Another purine analog with similar therapeutic applications.

    Azathioprine: A prodrug that is metabolized to mercaptopurine in the body.

Uniqueness: 6-Methylmercaptopurine is unique due to its specific methylation, which alters its metabolic pathway and pharmacokinetic properties. This modification can influence its therapeutic efficacy and toxicity profile compared to other thiopurines.

Properties

IUPAC Name

6-methylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJIQXGRFSPYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901654
Record name 6-(methylsulfanyl)-7H-purine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-66-8
Record name 6-Methylmercaptopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylthiopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Methylthio)purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylsulfanyl)-7H-purine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylthio)purine
Source European Chemicals Agency (ECHA)
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Record name 6-METHYLMERCAPTOPURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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